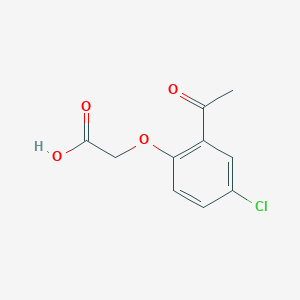

2-(2-Acetyl-4-chlorophenoxy)acetic acid

Overview

Description

2-(2-Acetyl-4-chlorophenoxy)acetic acid is a useful research compound. Its molecular formula is C10H9ClO4 and its molecular weight is 228.63 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Herbicidal Properties

Chlorophenoxy compounds like 2-(2-Acetyl-4-chlorophenoxy)acetic acid are widely used herbicides with significant environmental presence. These compounds, including 2,4-D and MCPA, are associated with the risk of lymphohematopoietic cancers, although the evidence does not support a genotoxic mode of action. The potential interaction between genetic polymorphisms and chlorophenoxy exposure, particularly in occupational settings, remains largely unexplored (von Stackelberg, 2013).

Adsorption and Environmental Remediation

Studies on the adsorption behavior of chlorophenoxy acids, such as 2,4,5-trichlorophenoxy acetic acid, on poly-o-toluidine Zr(IV) phosphate highlight the efficiency of such materials in removing these herbicides from aqueous solutions. This research contributes to the development of methods for environmental remediation of pesticide contamination (Khan & Akhtar, 2011).

Analytical Detection and Measurement

The development of analytical techniques for the detection of MCPA and TCP in water using liquid chromatography-ion trap-electrospray tandem mass spectrometry emphasizes the importance of monitoring environmental levels of chlorophenoxy acids to ensure water safety. Such methods provide sensitive and accurate means for the detection of these herbicides in aquatic environments (Gao et al., 2014).

Mechanisms of Herbicidal Action

Research into the herbicidal properties of chlorophenoxy acids, including studies on their effects on plant growth and metabolism, offers insights into the mechanisms through which these chemicals act as growth regulators. This understanding can inform the development of more targeted and environmentally friendly herbicidal strategies (Balasimha, Ram & Tewari, 1976).

Mechanism of Action

Target of Action

The primary target of 2-(2-Acetyl-4-chlorophenoxy)acetic acid, a type of phenoxy herbicide, is the auxin growth hormone indoleacetic acid (IAA) in plants . These compounds mimic the action of IAA, leading to rapid, uncontrolled growth in broad-leaf plants .

Mode of Action

The compound interacts with its targets by mimicking the auxin growth hormone IAA . This interaction induces rapid, uncontrolled growth in broad-leaf plants, a phenomenon often referred to as "growing to death" . This selective toxicity allows the compound to kill broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Biochemical Pathways

The compound affects the auxin-mediated growth pathways in plants . By mimicking IAA, it disrupts the normal growth and development processes, leading to uncontrolled, rapid growth and eventually the death of the plant .

Pharmacokinetics

It is known that the compound is highly soluble in water , suggesting it could be readily absorbed and distributed in organisms. Its volatility may also influence its distribution and elimination. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of the compound’s action is the death of broad-leaf plants due to uncontrolled, rapid growth . This makes it an effective herbicide for controlling broad-leaf weeds in crops like wheat and maize .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its high water solubility and volatility suggest that it could be easily transported in the environment, potentially affecting non-target organisms . It is moderately toxic to mammals, birds, honeybees, and most aquatic organisms, but has a relatively low toxicity to fish .

Biochemical Analysis

Molecular Mechanism

It’s hypothesized that the compound may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It’s possible that the compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It’s possible that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation

Properties

IUPAC Name |

2-(2-acetyl-4-chlorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCMQEKFMZAWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325240 | |

| Record name | NSC409414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21758-94-1 | |

| Record name | NSC409414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC409414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

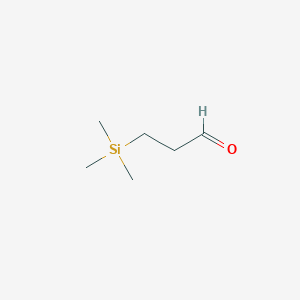

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)